(R)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)azepane
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Overview
Description
®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the azepane ring, and finally, the introduction of the tert-butyl carbamate group. Common reagents used in these reactions include hydrazines, alkyl halides, and isocyanates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures are implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce dihydropyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes.
Medicine
In medicine, ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate may have potential therapeutic applications. It could be investigated for its activity against certain diseases or as a precursor for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable products.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate involves its interaction with specific molecular targets. The pyrazole ring may bind to enzyme active sites, inhibiting their activity. The azepane ring may interact with cellular receptors, modulating signal transduction pathways. The tert-butyl carbamate group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate: Lacks the ®-configuration, which may affect its biological activity.
tert-Butyl (1-(4-nitro-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate: Contains a nitro group instead of an amino group, leading to different chemical properties.
tert-Butyl (1-(4-amino-1-ethyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is unique due to its specific stereochemistry and functional groups. The ®-configuration may confer specific biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H27N5O2 |
---|---|
Molecular Weight |
309.41 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-(4-amino-2-methylpyrazol-3-yl)azepan-3-yl]carbamate |
InChI |
InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)18-11-7-5-6-8-20(10-11)13-12(16)9-17-19(13)4/h9,11H,5-8,10,16H2,1-4H3,(H,18,21)/t11-/m1/s1 |
InChI Key |
UBOXGKWTUBBJTI-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCN(C1)C2=C(C=NN2C)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCN(C1)C2=C(C=NN2C)N |
Origin of Product |
United States |
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